2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid
CAS No.: 1245623-69-1
Cat. No.: VC12026538
Molecular Formula: C13H15Cl2NO4
Molecular Weight: 320.16 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid - 1245623-69-1](/images/structure/VC12026538.png)
Specification
CAS No. | 1245623-69-1 |
---|---|
Molecular Formula | C13H15Cl2NO4 |
Molecular Weight | 320.16 g/mol |
IUPAC Name | 2-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Standard InChI Key | SSVAKAJILCCIAB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid is C₁₃H₁₄Cl₂NO₄, with a molecular weight of 325.16 g/mol. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 2,3-dichlorophenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Key Structural Features:
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Chiral center: The alpha-carbon bonded to the amino and carboxylic acid groups confers stereochemical complexity.
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Electron-withdrawing substituents: The two chlorine atoms on the phenyl ring increase electrophilicity, potentially enhancing binding affinity in biological systems.
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Boc protection: The tert-butoxycarbonyl group prevents unwanted side reactions at the amine during multi-step syntheses .
Synthesis and Reaction Pathways
While no direct synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid is documented, analogous compounds are typically prepared via Ugi multicomponent reactions or Schlenk techniques. For example, the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(3-chloro-2-fluorophenyl)acetic acid (CAS 2349397-57-3) involves coupling Boc-protected amino acids with halogenated phenylacetic acids using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N-ethyl-N,N-diisopropylamine) in DMF .
Example Reaction Conditions:
Reagent | Role | Quantity |
---|---|---|
Boc-protected amine | Substrate | 14 mmol |
HBTU | Coupling agent | 16.8 mmol |
DIPEA | Base | 56 mmol |
DMF (dry) | Solvent | 100 mL |
Yield: ~54% after purification by reversed-phase HPLC and chiral separation .
This method could be adapted for the target compound by substituting 2,3-dichlorophenylacetic acid as the starting material.
Physicochemical Properties
Data from structurally similar compounds suggest the following properties:
Solubility and Stability:
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Solubility: Likely low in water (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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LogP: Estimated at 2.85 (similar to C₁₃H₁₆ClNO₄ analogs ), indicating moderate lipophilicity.
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Stability: The Boc group is stable under acidic conditions but cleavable with trifluoroacetic acid (TFA) .
Spectroscopic Data:
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IR: Expected peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch, Boc group).
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NMR:
Pharmaceutical and Industrial Applications
Intermediate in API Synthesis:
Boc-protected amino acids are pivotal in peptide synthesis. For instance, (R)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid (CAS 926641-28-3) is used to prepare kinase inhibitors and antiviral agents . The dichloro derivative may exhibit enhanced bioactivity due to increased halogen bonding.
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